![molecular formula C14H24Si B14310842 [(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane CAS No. 119297-21-1](/img/structure/B14310842.png)
[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane is a unique organosilicon compound characterized by its bicyclic structure and the presence of a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane typically involves the reaction of bicyclo[4.3.1]dec-3-en-10-ylidene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
[ \text{Bicyclo[4.3.1]dec-3-en-10-ylidene} + \text{Trimethylsilyl chloride} \rightarrow \text{(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Scientific Research Applications
(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug design and development.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of (Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane involves its interaction with molecular targets through its bicyclic structure and trimethylsilyl group. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane is unique due to its specific combination of a bicyclic structure and a trimethylsilyl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
119297-21-1 |
|---|---|
Molecular Formula |
C14H24Si |
Molecular Weight |
220.42 g/mol |
IUPAC Name |
10-bicyclo[4.3.1]dec-3-enylidenemethyl(trimethyl)silane |
InChI |
InChI=1S/C14H24Si/c1-15(2,3)11-14-12-7-4-5-8-13(14)10-6-9-12/h4-5,11-13H,6-10H2,1-3H3 |
InChI Key |
RVGJQHLWNBWGOB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=C1C2CCCC1CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


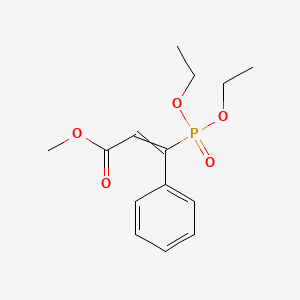
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
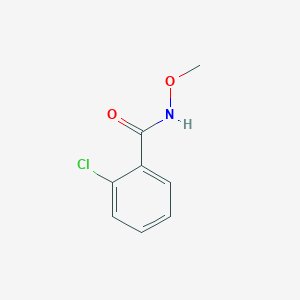
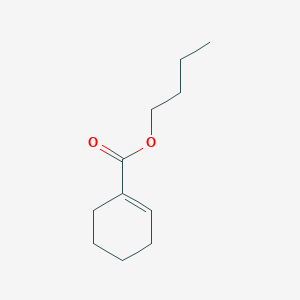

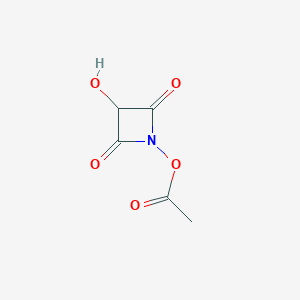

![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
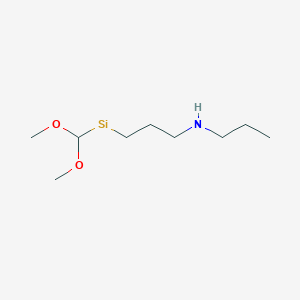
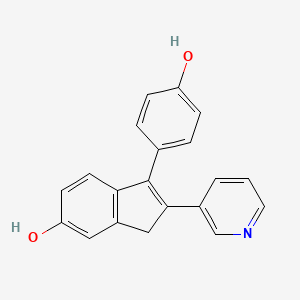
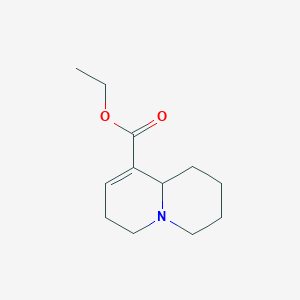
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
